1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-
CAS No.:
Cat. No.: VC20368935
Molecular Formula: C19H15N5
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- -](/images/structure/VC20368935.png)
Specification
Molecular Formula | C19H15N5 |
---|---|
Molecular Weight | 313.4 g/mol |
IUPAC Name | 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Standard InChI | InChI=1S/C19H15N5/c20-12-14-17-19(23-16-9-5-4-8-15(16)22-17)24(18(14)21)11-10-13-6-2-1-3-7-13/h1-9H,10-11,21H2 |
Standard InChI Key | SNLXUOKQGCLKGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Introduction
Structural Characteristics and Molecular Design
Heterocyclic Core and Substituent Effects
The pyrrolo[2,3-b]quinoxaline core consists of a fused pyrrole ring (positions 1–5) attached to a quinoxaline system (positions 6–9), creating a planar, conjugated π-system conducive to intermolecular interactions . The carbonitrile group at position 3 introduces electron-withdrawing character, potentially enhancing metabolic stability and influencing electronic distribution across the heterocycle . Meanwhile, the 2-amino group serves as a hydrogen bond donor/acceptor, a feature common in bioactive molecules targeting enzymatic active sites . The 2-phenylethyl substituent at position 1 contributes steric bulk and hydrophobicity, which may modulate membrane permeability and receptor binding affinity .
Comparative Analysis of Analogous Derivatives
Synthetic Strategies and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)- likely involves sequential functionalization of a preformed pyrroloquinoxaline core. Two plausible routes emerge:
-
Palladium-Catalyzed Cross-Coupling: Building on methods for pyrrolo[2,3-b]quinoxalines , halogenated intermediates could undergo Suzuki-Miyaura coupling with 2-phenylethylboronic acids to install the arylalkyl group. Subsequent nitrile introduction via cyanation (e.g., using Zn(CN)₂/Pd catalysis) and amination at position 2 would yield the target .
-
Radical-Mediated Assembly: Inspired by methyl radical additions to aryl isocyanides , a modified approach using cyano-containing radicals could construct the carbonitrile group during cyclization. This one-pot strategy would require careful optimization of radical initiators and stabilizing ligands.
Critical Reaction Parameters
-
Catalyst Selection: InCl₃ has proven effective for related cyclizations , while Pd(PPh₃)₄ facilitates cross-couplings in polyheterocyclic systems .
-
Solvent Systems: Hydroalcoholic mixtures or p-xylene enable high-yield transformations under mild conditions .
-
Functional Group Tolerance: The amino and cyano groups necessitate inert atmospheres to prevent oxidation or hydrolysis during synthesis .
Physicochemical and Pharmacokinetic Profiling
Predicted Properties
-
LogP: Estimated at 3.2–3.8 (AlogPs), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Aqueous Solubility: Limited solubility (~10–50 μM) due to the aromatic and cyano groups, necessitating prodrug strategies for therapeutic applications .
-
Metabolic Stability: The carbonitrile group may resist hepatic CYP450-mediated oxidation, while the 2-phenylethyl chain could undergo ω-1 hydroxylation .
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity Control: Competing cyclization pathways may lead to byproducts; DFT calculations could identify transition states favoring the desired product .
-
Green Chemistry Approaches: Replacing toxic solvents (e.g., p-xylene) with biodegradable alternatives like cyclopentyl methyl ether could enhance sustainability .
Biological Screening Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume